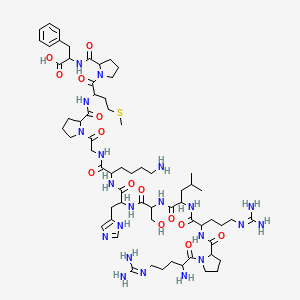
Kanamycin acid disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin acid disulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its effectiveness in inhibiting protein synthesis in bacteria, making it a valuable tool in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kanamycin acid disulfate is typically prepared by solubilizing kanamycin sulfate in dilute sulfuric acid and then drying the solution. The sulfate content in the final product is approximately 25% . The synthetic route involves the following steps:
Solubilization: Kanamycin sulfate is dissolved in dilute sulfuric acid.
Drying: The solution is dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Fermentation: is cultured in a suitable medium to produce kanamycin.
Extraction: Kanamycin is extracted from the culture medium.
Purification: The extracted kanamycin is purified to remove impurities.
Conversion: Kanamycin is converted to kanamycin sulfate.
Final Processing: Kanamycin sulfate is solubilized in dilute sulfuric acid and dried to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kanamycin acid disulfate undergoes various chemical reactions, including:
Oxidation: Kanamycin can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can occur, particularly involving the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of kanamycin, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Kanamycin acid disulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture media to select for kanamycin-resistant cells.
Medicine: Utilized as an antibiotic to treat bacterial infections.
Industry: Used in the production of pharmaceuticals and as an additive in culture media
Mécanisme D'action
Kanamycin acid disulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation process and causes miscoding during protein synthesis. As a result, the bacterium is unable to produce functional proteins, leading to its death .
Comparaison Avec Des Composés Similaires
Kanamycin acid disulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective against mycobacteria and mycoplasma .
Propriétés
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKIXVMLDAMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N4O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
![6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323469.png)


